2,4-Dibromo-1-fluorobenzene
Overview
Description
2,4-Dibromo-1-fluorobenzene is an aromatic compound with the molecular formula C6H3Br2F and a molecular weight of 253.894 g/mol . It is a derivative of fluorobenzene, where two hydrogen atoms are substituted by bromine atoms at the 2 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2,4-Dibromo-1-fluorobenzene is a halogenated aromatic compound Halogenated aromatic compounds are generally known to interact with various enzymes and receptors in biological systems due to their structural similarity to many biological molecules.
Mode of Action
It’s known that halogenated aromatic compounds can participate in various chemical reactions due to the presence of halogen atoms . They can undergo nucleophilic aromatic substitution reactions, where the halogen atom is replaced by a nucleophile . This property can lead to the formation of aryl halides, which are key intermediates in producing various pharmaceuticals.
Biochemical Pathways
Pharmacokinetics
Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and specific conditions within the biological system . For instance, it’s known that the degradation rate of certain halogenated compounds can increase with temperature .
Biochemical Analysis
Cellular Effects
It has been suggested that halogenated benzenes can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 105-110 °C (22 mmHg) and a density of 2.047 g/mL at 25 °C (lit.)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-1-fluorobenzene can be synthesized through the bromination of fluorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with sodium methoxide (NaOCH3) can yield 2,4-dimethoxy-1-fluorobenzene.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), and other strong bases.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases such as potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: 2,4-Dimethoxy-1-fluorobenzene, 2,4-diamino-1-fluorobenzene.
Coupling Reactions: Biaryl compounds with various substituents depending on the arylboronic acid used.
Scientific Research Applications
2,4-Dibromo-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Researchers use it to develop new drugs and study their mechanisms of action.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dichloro-1-fluorobenzene: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
2,4-Dibromo-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 2,4-Dibromo-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic aromatic substitution reactions compared to its chlorinated or iodinated analogs .
Properties
IUPAC Name |
2,4-dibromo-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDDTWHDFVYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162447 | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-53-6 | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-Dibromo-1-fluorobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9HP36PKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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